Fluorescein hydrazide

Description

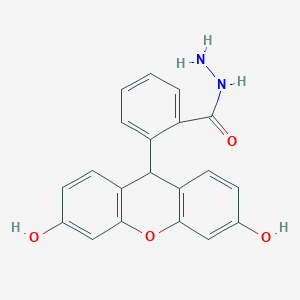

Structure

3D Structure

Properties

IUPAC Name |

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c21-22-20(25)14-4-2-1-3-13(14)19-15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)19/h1-10,19,23-24H,21H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEJDHPRYHYLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149007 | |

| Record name | Fluorescein hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109653-47-6 | |

| Record name | Fluorescein hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109653476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanisms of Action of Fluorescein Hydrazide

Audience: Researchers, Scientists, and Drug Development Professionals

Fluorescein hydrazide is a versatile, reactive fluorescent probe widely utilized in biological and chemical research.[1][] Its utility stems from several distinct mechanisms of action that allow for the sensitive detection of various analytes, including carbonyl compounds, metal ions, and reactive oxygen species.[][3][4] In its basal state, the fluorescein moiety's fluorescence is often quenched or minimal. The core principle behind its function is a chemical reaction or binding event with a specific target analyte that induces a significant conformational or electronic change, leading to a "turn-on" fluorescent signal.[5] This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental protocols, and detailed visualizations.

Core Mechanisms of Action

This compound's primary mechanisms can be categorized into three main types: reaction with carbonyls, metal ion-induced structural changes, and redox-based reactions.

Detection of Carbonyl Compounds via Hydrazone Formation

The most common application of this compound is the detection and quantification of aldehydes and ketones.[6][7] The hydrazide moiety (-NHNH₂) readily reacts with a carbonyl group (C=O) in a condensation reaction to form a stable, highly fluorescent hydrazone bond (C=N-NH-).[1][7] This reaction is particularly useful for labeling and visualizing oxidatively modified proteins, which often contain newly formed carbonyl groups as a marker of oxidative stress.[3]

The reaction is specific to aldehydes and ketones, making it a valuable tool for distinguishing these from other functional groups like carboxylic acids.[7] The formation of the conjugated hydrazone system restores the extensive π-conjugation of the fluorescein fluorophore, resulting in a dramatic increase in fluorescence intensity.

Detection of Metal Ions via Spirolactam Ring Opening

In its native state, this compound can exist in a non-fluorescent spirolactam form.[5] This structure effectively isolates the xanthene fluorophore, quenching its fluorescence. The mechanism for detecting certain metal ions, such as mercury (Hg²⁺) and copper (Cu²⁺), relies on the ion's ability to induce the opening of this spirolactam ring.[5][8]

The metal ion coordinates to the hydrazide moiety, which catalyzes the hydrolytic cleavage of the amide bond within the spirolactam ring.[5] This irreversible conformational change restores the open, highly conjugated, and highly fluorescent form of the fluorescein molecule.[5] This "turn-on" response is often accompanied by a visible color change, for instance, from colorless to pink in the presence of Hg²⁺.[5][8] This chelation-enhanced fluorescence (CHEF) effect provides a highly sensitive and selective method for metal ion detection.[8]

References

- 1. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]

- 3. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 109653-47-6 | Benchchem [benchchem.com]

- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]

- 8. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fluorescein Hydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of fluorescein hydrazide from fluorescein, a critical process for developing fluorescent probes used in various scientific and biomedical applications. This compound serves as a versatile building block for creating sensors that can detect a range of analytes, including metal ions and reactive oxygen species, making it a valuable tool in drug development and biological research.

Synthesis Overview

The synthesis of this compound from fluorescein is a straightforward and well-established chemical transformation. The reaction involves the nucleophilic attack of hydrazine on the spirolactam ring of fluorescein, leading to the formation of the corresponding hydrazide. This conversion is typically carried out by refluxing fluorescein with an excess of hydrazine hydrate in a suitable solvent, most commonly methanol or ethanol. The reaction progress can be monitored by the disappearance of the characteristic fluorescence of the starting material.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported in the literature. Below is a compilation of detailed methodologies from reputable sources, providing a comprehensive guide for laboratory synthesis.

Protocol 1: General Synthesis in Methanol

This protocol is a widely cited method for the synthesis of this compound.

Materials:

-

Fluorescein

-

Hydrazine hydrate

-

Methanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

Dissolve fluorescein (e.g., 500 mg, 1.44 mmol) in methanol (20 mL) in a round-bottom flask.[1]

-

Add an excess of hydrazine hydrate (e.g., 0.25 mL, 5.05 mmol) to the solution.[1]

-

Reflux the reaction mixture for 4 hours. The disappearance of fluorescence can be an indicator of reaction completion.[2]

-

After reflux, cool the mixture to room temperature.[1]

-

Pour the reaction mixture into distilled water and extract the product with ethyl acetate (e.g., 6 x 25 mL).[1]

-

Combine the organic extracts and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]

Protocol 2: Synthesis in Ethanol

An alternative solvent for this reaction is ethanol, which may be preferred in certain laboratory settings.

Materials:

-

Fluorescein

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Distilled water

Procedure:

-

Add fluorescein (e.g., 6.00 g, 18.05 mmol) to a 250 mL three-necked round-bottom flask and dissolve it in 110 mL of anhydrous ethanol.[3]

-

Slowly add hydrazine hydrate (e.g., 8.0 mL) to the solution over approximately 30 minutes.[3]

-

Gradually increase the reaction temperature to 80 °C and reflux for 12 hours.[3]

-

After the reaction is complete, cool the solution. A solid precipitate should form.

-

Filter the solid under reduced pressure and wash it three times with distilled water.[3]

-

Dry the resulting light-yellow solid to obtain this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for easy comparison.

| Parameter | Protocol 1[1] | Protocol 2[2] | Protocol 3[3] |

| Starting Material | Fluorescein | Fluorescein | Fluorescein |

| Reagent | Hydrazine hydrate | Hydrazine hydrate | Hydrazine hydrate |

| Solvent | Methanol | Methanol | Anhydrous Ethanol |

| Fluorescein Amount | 500 mg (1.44 mmol) | 3.32 g (0.01 mol) | 6.00 g (18.05 mmol) |

| Hydrazine Hydrate Amount | 0.25 mL (5.05 mmol) | 2 mL (excess) | 8.0 mL |

| Reaction Temperature | Reflux | Reflux | 80 °C (Reflux) |

| Reaction Time | 4 hours | 4 hours | 12 hours |

| Yield | 71% | 99% (crude) | Not specified |

| Product Appearance | Not specified | White powder | Light-yellow solid |

| Melting Point | Not specified | 272-273 °C | Not specified |

Visualization of Synthesis and Sensing Mechanism

The following diagrams illustrate the chemical synthesis workflow and the mechanism by which this compound acts as a fluorescent sensor.

Caption: Workflow for the synthesis of this compound.

Caption: "Turn-on" fluorescence sensing mechanism of this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of the compound. For example, the 1H NMR spectrum in DMSO-d6 shows characteristic peaks for the aromatic protons.[1]

-

Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the product (C20H14N2O4, M.Wt: 346.34).[2][4]

-

Melting Point: The melting point of the purified product can be determined and compared with literature values (e.g., 272-273 °C).[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide array of fluorescent probes. Its hydrazide functional group can readily react with aldehydes and ketones to form stable hydrazones, allowing for the facile introduction of various recognition moieties.[5] This has led to the development of sensors for:

-

Metal Ions: Probes based on this compound have been developed for the selective detection of heavy metal ions such as Hg2+ and Cu2+.[3][6] The binding of the metal ion to the probe triggers a conformational change, leading to a "turn-on" fluorescent response.[7]

-

Reactive Oxygen Species (ROS): Modification of the this compound scaffold can yield probes for the detection of various ROS, which are important in many pathological conditions.

-

Biological Labeling: The hydrazide group can be used to label biomolecules containing aldehyde or ketone groups, such as oxidized proteins.[8]

The ability to design and synthesize novel probes from this compound makes it an invaluable tool for researchers in drug development, enabling the creation of assays for high-throughput screening and the visualization of biological processes in living cells.

References

- 1. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound | 109653-47-6 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescein Hydrazide: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein hydrazide is a derivative of the widely-used fluorescent dye, fluorescein. It serves as a valuable tool in various scientific disciplines, particularly as a chemosensor. In its native state, this compound typically exists in a non-fluorescent spirolactam form. However, upon interaction with specific analytes, such as metal ions, it can undergo a structural transformation that results in a highly fluorescent compound. This "turn-on" fluorescence mechanism makes it a sensitive probe for detecting and quantifying target molecules. This guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for their characterization, and a visualization of its signaling pathway and experimental workflow.

Core Spectral Properties of this compound

The excitation and emission maxima of this compound can vary depending on factors such as solvent, pH, and the presence of binding partners. The following table summarizes the key spectral properties reported in the literature.

| Property | Wavelength (nm) | Conditions/Notes |

| Excitation Maximum (λex) | ~490 - 508 | The exact maximum can be influenced by the solvent and pH.[1] |

| Emission Maximum (λem) | ~515 - 531 | Emits a green fluorescence.[2][3] |

| Excitation (Bound to Hg²⁺) | 460 | Upon binding to mercury ions, the excitation maximum can shift. |

| Emission (Bound to Hg²⁺) | 523 | A significant enhancement of fluorescence is observed upon binding to Hg²⁺.[4] |

| Parent Compound (Fluorescein) Excitation | ~495 | For comparison, the parent compound fluorescein has a peak excitation around this wavelength.[5] |

| Parent Compound (Fluorescein) Emission | ~520 | The parent compound fluorescein has a peak emission around this wavelength.[5] |

Signaling Pathway: "Turn-On" Fluorescence upon Metal Ion Detection

This compound is often employed as a "turn-on" fluorescent probe for the detection of metal ions, most notably mercury (Hg²⁺). The underlying mechanism involves the opening of the non-fluorescent spirolactam ring upon binding of the metal ion. This structural change results in the formation of a highly fluorescent, open-ring form of the molecule. This process, known as chelation-enhanced fluorescence (CHEF), is visualized in the diagram below.[1][4]

Caption: this compound's "turn-on" fluorescence mechanism.

Experimental Protocols

Determining the Spectral Properties of this compound

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound using a fluorescence spectrophotometer.

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol, DMSO, or aqueous buffer)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired solvent or buffer. The final absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.

-

Set the excitation and emission slit widths. A starting point of 2-5 nm is common, but this may need to be optimized to balance signal intensity and spectral resolution.[7]

-

-

Emission Spectrum Measurement:

-

Place a cuvette with the working solution in the sample holder.

-

Set a fixed excitation wavelength. Based on the literature, a starting wavelength of around 490 nm is appropriate.[1]

-

Scan a range of emission wavelengths, for example, from 500 nm to 600 nm, to capture the full emission spectrum and identify the wavelength of maximum emission (λem).[7]

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined λem.

-

Scan a range of excitation wavelengths, for example, from 400 nm to 520 nm, to determine the wavelength of maximum excitation (λex).

-

-

Data Analysis:

-

The resulting spectra will show the intensity of fluorescence as a function of wavelength. The peaks of these spectra correspond to the excitation and emission maxima.

-

It is important to run a blank sample containing only the solvent to subtract any background fluorescence.

-

Considerations:

-

pH: The fluorescence of fluorescein derivatives is often pH-dependent. For reproducible results, it is recommended to use a buffered solution at a specific pH.[1]

-

Solvent Polarity: The spectral properties of fluorophores can be influenced by the polarity of the solvent. It is important to report the solvent used when presenting spectral data.

Experimental Workflow for Spectral Characterization

The following diagram illustrates the general workflow for characterizing the spectral properties of this compound.

References

- 1. This compound | 109653-47-6 | Benchchem [benchchem.com]

- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]

- 4. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescein - Wikipedia [en.wikipedia.org]

- 6. glpbio.com [glpbio.com]

- 7. chemistry.montana.edu [chemistry.montana.edu]

A Technical Guide to the Application of Fluorescein Hydrazide for the Detection of Carbonyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The detection and quantification of carbonyl compounds—aldehydes and ketones—are critical in numerous scientific disciplines, from environmental monitoring to biomedical research. In biological systems, the accumulation of carbonyl groups, particularly on proteins, is a key indicator of oxidative stress and is implicated in aging and various pathologies. Fluorescein hydrazide has emerged as a valuable fluorescent probe for this purpose. It reacts specifically with carbonyl groups to form a stable and highly fluorescent hydrazone, enabling sensitive detection. This guide provides a comprehensive overview of the synthesis, mechanism, and application of this compound, with a focus on its use in detecting protein carbonylation. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical implementation in the laboratory.

Introduction

This compound is a fluorescent probe designed for the specific labeling of aldehydes and ketones.[1] It is synthesized from fluorescein, a widely used fluorophore known for its excellent photophysical properties, including a high quantum yield and absorption maxima compatible with standard light sources.[2] The hydrazide moiety (-NHNH₂) of the molecule serves as the reactive group, which readily condenses with carbonyls to form a stable hydrazone linkage.[3]

This reaction forms the basis of its utility in detecting protein carbonylation, a common and irreversible oxidative modification that serves as a biomarker for oxidative stress.[4][5] By reacting this compound with oxidatively modified proteins, researchers can visualize and quantify the extent of carbonylation, providing insights into cellular damage and disease progression.[6] These fluorescently labeled proteins can be detected in solution or after separation by polyacrylamide gel electrophoresis (PAGE).[6][7]

Synthesis and Mechanism

Synthesis of this compound

This compound can be prepared through several methods. A common and straightforward approach involves the reaction of fluorescein with hydrazine hydrate.[8] Another method utilizes the reaction of fluorescein isothiocyanate with hydrazine or adipic acid dihydrazide.[6]

Caption: Synthesis of this compound from Fluorescein.

Mechanism of Carbonyl Detection

The detection principle relies on the chemical reaction between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone). This condensation reaction forms a stable C=N double bond, yielding a fluorescent hydrazone derivative.[3][9] The formation of this conjugate leads to a significant fluorescence signal that can be measured for quantification. The reaction is typically carried out under mild acidic conditions to catalyze the reaction.

Caption: Reaction of this compound with a Carbonyl Group.

Quantitative Data

The utility of a fluorescent probe is defined by its photophysical properties. This compound and its derivatives are characterized by excitation and emission wavelengths in the visible spectrum, making them compatible with standard fluorescence instrumentation.

| Probe | Excitation (nm) | Emission (nm) | Application | Notes |

| This compound | ~508 | ~531 | Hg²⁺ and Co²⁺ detection, potential for carbonyls | Spectral properties can shift upon hydrazone formation.[10] |

| Fluorescein Hydrazone Adducts | ~494 | ~512-525 | Detection of carbonyls in solution and gels | Wavelengths are typical for fluorescein derivatives.[6][11] |

| Fluorescein-5-thiosemicarbazide (FTC) | Not specified | Not specified | Protein carbonyl detection | A related probe often used for comparison.[7] |

| Rhodamine B Hydrazide (RBH) | 560 | 585 | Protein carbonyl detection | Offers shorter incubation times (1h) compared to FTC-based assays.[7][12] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Helal et al. (2021).[8]

-

Dissolution: Dissolve fluorescein (500 mg, 1.44 mmol) in 20 mL of methanol in a round-bottom flask.

-

Addition of Reagent: Add an excess of hydrazine hydrate (0.25 mL, 5.05 mmol) to the solution.

-

Reflux: Reflux the reaction mixture for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[13]

-

Extraction: After cooling to room temperature, pour the mixture into distilled water and extract with ethyl acetate (6 x 25 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Filter the solution and concentrate it under reduced pressure to yield the this compound product.

Protocol 2: Detection of Protein Carbonylation in Gels

This protocol is a generalized procedure based on methods described for detecting oxidized proteins.[4][6]

-

Sample Preparation: Prepare protein extracts from control and experimentally treated samples (e.g., exposed to oxidative stress).

-

Derivatization: Add this compound to the protein solution to a final concentration of approximately 1 mM. Incubate the mixture in the dark at room temperature for 1.5-2.5 hours with occasional mixing.[4] The reaction should be performed under anaerobic conditions to prevent further oxidation.[6]

-

Protein Precipitation: Precipitate the labeled proteins by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA). Incubate at 4°C for 10 minutes.

-

Pelleting: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the proteins. Carefully remove the supernatant containing unreacted probe.

-

Washing: Wash the protein pellet with ethanol or acetone to remove any remaining non-covalently bound probe.

-

Resuspension: Resuspend the protein pellet in an appropriate sample buffer for electrophoresis.

-

Electrophoresis: Separate the derivatized proteins using lithium dodecyl sulfate-polyacrylamide gel electrophoresis (LDS-PAGE) at a low temperature (0-4°C) to maintain the stability of the hydrazone conjugates.[6]

-

Visualization: Immediately after electrophoresis, visualize the fluorescent protein bands using a gel imager equipped with an appropriate excitation light source (e.g., UV or blue light) and emission filter.

Caption: Workflow for Detecting Protein Carbonylation.

Applications and Considerations

This compound is a versatile tool for detecting carbonyl compounds in a variety of contexts:

-

Oxidative Stress Research: It is extensively used to quantify protein carbonylation, a key biomarker of oxidative damage in cells and tissues.[6][14]

-

Drug Development: The probe can be used to assess the pro-oxidant or antioxidant effects of drug candidates.

-

Food Science: It can be applied to measure lipid peroxidation products (aldehydes and ketones) in food samples.

-

Environmental Science: this compound has been investigated for the detection of pollutants like mercury, where the metal ion mediates a structural change in the probe.[8][10]

Considerations:

-

Stability: The hydrazone conjugates formed can dissociate at room temperature but are relatively stable at 0°C and between pH 6-9.[6] Experiments should be conducted at low temperatures where possible.

-

Specificity: While highly reactive towards aldehydes and ketones, it's important to run appropriate controls, including unoxidized proteins, to ensure specificity.[6]

-

Alternative Probes: Other fluorescent hydrazides, such as those based on BODIPY or Rhodamine, are available and may offer advantages in photostability or sensitivity for specific applications.[7][9]

Conclusion

This compound is a sensitive and specific reagent for the detection and quantification of carbonyl compounds. Its application in labeling carbonylated proteins has made it an indispensable tool for researchers studying oxidative stress and related diseases. By understanding the underlying chemistry and following optimized protocols, scientists can effectively leverage this probe to gain valuable insights into complex biological and chemical systems. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of this compound in a research setting.

References

- 1. glpbio.com [glpbio.com]

- 2. Fluorescein hydrazone-based supramolecular architectures, molecular recognition, sequential logic operation and cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26255D [pubs.rsc.org]

- 3. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]

- 4. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. iscientific.org [iscientific.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Fluorescein Hydrazide as a Dual-Action Sensor for Mercury (Hg²⁺) and Cobalt (Co²⁺) Ions: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of fluorescein hydrazide as a versatile fluorescent sensor for the detection of mercury (Hg²⁺) and cobalt (Co²⁺) ions. This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorescent probes for metal ion sensing. It covers the core principles of detection, detailed experimental protocols, and quantitative performance data.

Introduction

This compound, a derivative of the widely used fluorescein dye, has emerged as a highly effective chemosensor for various metal ions. Its utility stems from a unique structural feature—a spirolactam ring—that renders it non-fluorescent in its native state. The interaction with specific metal ions can trigger a conformational change, leading to a "turn-on" fluorescent signal. This guide focuses on the distinct mechanisms and applications of this compound in the selective detection of mercuric (Hg²⁺) and cobaltous (Co²⁺) ions, two environmentally and biologically significant metal species.

Sensing Mechanism

The detection of Hg²⁺ and Co²⁺ by this compound proceeds through distinct signaling pathways, leading to opposite fluorescence responses.

Mercury (Hg²⁺) Detection: A "Turn-On" Fluorescence Response

The sensing of Hg²⁺ by this compound is a well-documented example of chelation-enhanced fluorescence (CHEF). The process is initiated by the coordination of Hg²⁺ ions to the nitrogen and oxygen atoms of the hydrazide moiety. This interaction catalyzes the irreversible hydrolysis of the hydrazide group and the opening of the non-fluorescent spirolactam ring. The resulting ring-opened amide form is a highly fluorescent species, exhibiting the characteristic green fluorescence of fluorescein. This "off-on" switching provides a clear and sensitive signal for the presence of Hg²⁺.[1][2]

Cobalt (Co²⁺) Detection: A "Turn-Off" Fluorescence Response

In contrast to Hg²⁺, the detection of Co²⁺ by this compound typically results in fluorescence quenching, a "turn-off" response. While the precise complexation details are less extensively documented, the paramagnetic nature of the Co²⁺ ion is a key factor.[1] Upon formation of a complex with this compound, the Co²⁺ ion can induce non-radiative decay pathways for the excited fluorophore, effectively quenching its fluorescence. This process can occur through mechanisms such as collisional quenching or the formation of a non-fluorescent ground-state complex. The decrease in fluorescence intensity is proportional to the concentration of Co²⁺.

Quantitative Data Summary

The performance of this compound-based sensors for Hg²⁺ and Co²⁺ is summarized in the tables below.

Quantitative Data for Hg²⁺ Detection

| Parameter | Value | Reference |

| Detection Limit | 0.02 µM (5 ppb) | [1] |

| Binding Constant (Ka) | 9.4 x 10⁵ M⁻¹ | [1] |

| Excitation Wavelength (λex) | ~460 nm | [1] |

| Emission Wavelength (λem) | ~523 nm | [1] |

| Response Time | Rapid | [1] |

| Stoichiometry (FH:Hg²⁺) | 1:1 |

Quantitative Data for Co²⁺ Detection

| Parameter | Value | Reference |

| Detection Range | 0 - 6.0 ng/10 mL | [3] |

| Excitation Wavelength (λex) | 508 nm | [3] |

| Emission Wavelength (λem) | 530 nm | [3] |

| Response Mechanism | Fluorescence Quenching | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the detection of Hg²⁺ and Co²⁺.

Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the reaction of fluorescein with hydrazine hydrate.

Materials:

-

Fluorescein

-

Hydrazine hydrate (85%)

-

Methanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve fluorescein (e.g., 0.35 g) in ethanol (e.g., 20 mL) in a round-bottom flask.[3]

-

Add an excess of hydrazine hydrate (e.g., 1.2 mL, 85%) to the solution.[3]

-

Reflux the reaction mixture in an oil bath for approximately 8 hours.[3]

-

After reflux, evaporate the ethanol under reduced pressure to obtain a brown oily product.[3]

-

Precipitate the solid product by adding water.

-

Recrystallize the solid from an ethanol/water mixture to yield this compound as a yellow powder.[3]

-

The product can be further purified by column chromatography if necessary.

General Protocol for Metal Ion Detection

The following is a general workflow for the detection of Hg²⁺ and Co²⁺ using this compound. Specific concentrations and buffer systems may need to be optimized for different applications.

Materials:

-

This compound stock solution (e.g., in ethanol or DMSO)

-

Aqueous buffer solution (e.g., HEPES, pH 7.0-8.0)

-

Standard solutions of HgCl₂ and CoCl₂

-

Spectrofluorometer

Procedure for Hg²⁺ Detection:

-

Prepare a solution of this compound in a suitable buffer (e.g., ethanol-HEPES, 1:1 v/v, pH 8.0).[3]

-

Add varying concentrations of Hg²⁺ solution to the this compound solution.

-

Allow the reaction to proceed for a sufficient time (typically rapid).

-

Measure the fluorescence emission spectrum (e.g., λex = 460 nm, λem = 475-700 nm).[3]

-

A significant increase in fluorescence intensity at approximately 522 nm indicates the presence of Hg²⁺.[3]

Procedure for Co²⁺ Detection:

-

Prepare a solution of this compound in a suitable buffer system.

-

Add varying concentrations of Co²⁺ solution to the this compound solution.

-

Measure the fluorescence emission spectrum (e.g., λex = 508 nm, λem = 530 nm).[3]

-

A decrease in fluorescence intensity indicates the presence of Co²⁺.

Selectivity

This compound-based sensors have demonstrated high selectivity for Hg²⁺ over a range of other metal ions. Competitive binding experiments have shown that the fluorescence enhancement due to Hg²⁺ is not significantly interfered by other common cations.[1] While the selectivity profile for Co²⁺ is less extensively reported, the fluorometric determination method has been described as selective.[3] However, it is important to note that other paramagnetic metal ions, such as Cu²⁺ and Fe³⁺, can also cause fluorescence quenching and may interfere with Co²⁺ detection.[1] Therefore, for Co²⁺ sensing, careful consideration of the sample matrix is crucial.

Conclusion

This compound serves as a powerful and versatile platform for the development of fluorescent sensors for Hg²⁺ and Co²⁺. The distinct "turn-on" and "turn-off" signaling mechanisms for these two ions offer a valuable tool for their differential detection. The straightforward synthesis, high sensitivity, and rapid response make this compound an attractive candidate for applications in environmental monitoring, biological imaging, and pharmaceutical analysis. Further research into modifying the this compound structure could lead to enhanced selectivity and the development of sensors for a broader range of metal ions.

References

- 1. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of the Hydrazide Group in Fluorescein Probes

Fluorescein, a fluorophore discovered in 1871, remains a cornerstone in biological and chemical sensing due to its excellent photophysical properties, including high quantum yield and biocompatibility.[1][2] However, in its native form, its fluorescence is always "on," limiting its application as a responsive probe. The introduction of specific functional groups allows for the modulation of its fluorescence in response to specific analytes. Among these, the hydrazide group plays a pivotal role in creating highly sensitive and selective "off-on" fluorescent probes.

This technical guide delves into the chemistry of the hydrazide moiety in fluorescein-based probes, detailing its reaction mechanisms, applications, and the experimental protocols for its use.

The Core Chemistry: The Hydrazide Group

The hydrazide group (-CONHNH₂) is a versatile functional group that imparts unique reactive and chelating properties to the fluorescein scaffold. Its primary roles in these probes are twofold: maintaining a non-fluorescent state in the absence of an analyte and enabling a selective reaction or chelation that triggers a fluorescent response.

The Spirolactam "Off" State

The synthesis of fluorescein hydrazide is typically a one-step reaction between fluorescein and hydrazine hydrate.[3][4][5] This reaction converts the open, highly fluorescent xanthene structure of fluorescein into a closed, non-fluorescent spirolactam ring structure. This spirolactam form is thermodynamically stable and effectively quenches the fluorescence, creating the "off" state of the probe.

Analyte-Triggered "On" State

The central mechanism for fluorescence activation is the analyte-induced opening of this spirolactam ring. This process restores the π-conjugated xanthene system, leading to a dramatic increase in fluorescence intensity. This "off-on" switching is highly effective and provides a high signal-to-noise ratio. Two primary mechanisms trigger this transformation:

-

Chelation-Enhanced Fluorescence (CHEF): The hydrazide moiety acts as an excellent chelating agent for specific metal ions. The binding of a metal ion, such as Hg²⁺ or Cu²⁺, to the hydrazide and adjacent atoms disrupts the spirolactam ring, forcing it open and activating fluorescence.[3][5]

-

Reaction with Carbonyls: Hydrazides readily react with aldehydes and ketones to form stable hydrazone linkages.[6][7] This condensation reaction also results in the opening of the spirolactam ring, making this compound a useful probe for detecting carbonyl compounds, which are often biomarkers of oxidative stress.[8]

Signaling Pathways and Mechanisms

The versatility of the hydrazide group allows for the design of probes for a variety of analytes. The underlying signaling pathways are illustrated below.

Synthesis of this compound

The foundational probe is synthesized through a condensation reaction between fluorescein and hydrazine.

Caption: Synthesis of this compound from Fluorescein.

"Off-On" Mechanism for Metal Ion Detection

The primary signaling pathway for metal ion detection involves the opening of the non-fluorescent spirolactam ring upon metal chelation.

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Mechanism for Aldehyde and Ketone Detection

The detection of carbonyl compounds proceeds through a condensation reaction to form a fluorescent hydrazone.

Caption: Detection of Carbonyls via Hydrazone Formation.

Quantitative Data of Fluorescein-Hydrazide Probes

The performance of these probes is characterized by their selectivity, sensitivity (limit of detection), and response time. The table below summarizes key quantitative data for various fluorescein-hydrazide-based probes.

| Probe/Derivative | Analyte | Limit of Detection (LOD) | Excitation (λex) | Emission (λem) | Solvent/Medium | Reference(s) |

| This compound | Hg²⁺ | 0.02 µM (5 ppb) | 460 nm | 523 nm | Water | [3] |

| This compound | Hg²⁺ | - | 460 nm | 522 nm | Ethanol-HEPES | [4] |

| FH-Thiazole Hydrazone | Hg²⁺ | 0.23 µM | - | 520 nm | H₂O-DMSO | [9] |

| This compound | Co²⁺ | - | 508 nm | 531 nm | - | [3][10] |

| N2 Probe | Cu²⁺ | 0.10 µM | - | 525 nm | PBS/Ethanol | [5] |

| N4 Probe | Cu²⁺ | 1.20 µM | 440 nm | 525 nm | Aqueous Media | [11] |

| Dialdehyde Peptide Probe | pH | pH-sensitive | - | - | - | [12] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of fluorescein-hydrazide probes.

Synthesis of this compound

This protocol describes a general method for synthesizing the base probe, this compound (FH).[3][5]

-

Dissolution: Dissolve fluorescein (e.g., 1.44 mmol) in a suitable solvent like methanol or anhydrous ethanol (e.g., 20-110 mL) in a round-bottom flask.

-

Addition of Hydrazine: Slowly add an excess of hydrazine hydrate (e.g., 5.05 mmol) to the solution over approximately 30 minutes.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 to 12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, evaporate the solvent under reduced pressure.

-

Purification: Pour the resulting product into distilled water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the this compound product.[3]

General Protocol for Metal Ion Detection in Solution

This protocol outlines the steps for using a fluorescein-hydrazide probe for fluorometric analysis of a target ion.

Caption: General workflow for fluorescence-based analyte detection.

-

Stock Solutions: Prepare a stock solution of the fluorescein-hydrazide probe (e.g., 1 mM) in an appropriate solvent like ethanol or DMSO. Prepare stock solutions of the metal ions to be tested in deionized water.

-

Working Solution: In a cuvette, add the appropriate buffer solution (e.g., PBS or HEPES, pH 7.4). Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Titration: Add incremental amounts of the metal ion stock solution to the cuvette containing the probe.

-

Measurement: After each addition and a brief incubation period, record the fluorescence emission spectrum at the specified excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity at the peak emission wavelength against the concentration of the metal ion to determine the detection limit and binding constant.

Protocol for Bioimaging in Living Cells

This protocol provides a representative method for visualizing intracellular analytes like Cu²⁺.[5][11]

-

Cell Culture: Plate cells (e.g., MCF-7) in a suitable dish (e.g., confocal dish) and culture until they reach 70-80% confluency.

-

Cytotoxicity Test (Optional but Recommended): Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the optimal non-toxic concentration of the probe.[11]

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the fluorescein-hydrazide probe (e.g., 10-20 µM) in cell culture medium for 30-60 minutes at 37°C.

-

Analyte Treatment: Wash the cells again with PBS to remove any excess probe. Then, incubate the probe-loaded cells with the analyte (e.g., Cu²⁺ solution) for a specified time (e.g., 30 minutes).

-

Imaging: Wash the cells with PBS one final time. Acquire fluorescence images using a confocal microscope with the appropriate laser excitation and emission filters. A control group of cells (probe-loaded but not treated with the analyte) should be imaged for comparison.

Conclusion and Future Outlook

The hydrazide group is a powerful and versatile functional moiety for the design of fluorescein-based fluorescent probes. Its ability to form a non-fluorescent spirolactam structure that can be selectively opened by analytes like metal ions and carbonyls provides a robust "off-on" switching mechanism. This leads to probes with high sensitivity and selectivity, suitable for applications ranging from environmental monitoring to cellular imaging.

Future research in this area will likely focus on synthesizing novel hydrazide derivatives to expand the range of detectable analytes, improve water solubility and cell permeability, and develop ratiometric probes for more quantitative intracellular measurements. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals looking to leverage the power of fluorescein-hydrazide chemistry in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]

- 8. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. frontiersin.org [frontiersin.org]

- 12. Fluorescence probe with a pH-sensitive trigger - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of Fluorescein Hydrazide in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein hydrazide is a fluorescent probe that has become a valuable tool in cell biology, primarily for the detection and quantification of carbonyl groups on proteins, which are a key indicator of oxidative stress. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and data presentation to facilitate its use in research and drug development. While sometimes generally mentioned in the context of reactive oxygen species (ROS) detection, its well-documented and primary utility lies in the detection of protein carbonylation, a downstream consequence of ROS-induced damage.

Core Applications in Cell Biology

The principal application of this compound in cell biology is the labeling of aldehydes and ketones, collectively known as carbonyl groups. These functional groups are introduced into biomolecules, particularly proteins, as a result of oxidative stress. The hydrazide moiety of this compound reacts specifically with these carbonyls to form a stable hydrazone bond, rendering the modified protein fluorescent.

This reaction is highly specific and allows for the sensitive detection of oxidatively modified proteins in various experimental setups, including fluorescence microscopy and flow cytometry. The detection of increased protein carbonylation can serve as a biomarker for cellular damage and is relevant in studies of aging, neurodegenerative diseases, and drug-induced toxicity.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~495 nm | [1] |

| Emission Wavelength (λem) | ~515 nm | [1] |

| Molecular Weight | 346.34 g/mol | [2] |

| Storage Conditions | -20°C, protect from light | [1][2] |

Mechanism of Action and Signaling Pathway

Under conditions of oxidative stress, cells experience an overproduction of reactive oxygen species (ROS). These ROS can directly oxidize amino acid side chains (e.g., proline, arginine, lysine, and threonine) or induce lipid peroxidation. Lipid peroxidation generates reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which can then react with other proteins to introduce carbonyl groups. This compound's hydrazide group (-NHNH2) nucleophilically attacks the electrophilic carbon of the carbonyl group on the modified protein, forming a stable, fluorescent hydrazone.[3]

Caption: Oxidative stress-induced protein carbonylation and its detection by this compound.

Experimental Protocols

The following are detailed protocols for the application of this compound in cell biology.

Experimental Workflow for Cellular Protein Carbonylation Detection

Caption: General experimental workflow for detecting protein carbonylation in cells.

Protocol 1: Fluorescence Microscopy for Detection of Protein Carbonylation

This protocol is adapted from general immunofluorescence procedures and is suitable for visualizing protein carbonylation in adherent cells.

Materials:

-

This compound (e.g., 10 mM stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Mounting medium with DAPI (optional, for nuclear counterstain)

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a culture dish and grow to the desired confluency. Treat cells with an agent to induce oxidative stress, if required, alongside an untreated control.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare a working solution of this compound (e.g., 10-100 µM in PBS). Incubate the cells with the this compound working solution for 1-2 hours at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear staining.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~495 nm, emission ~515 nm).

Protocol 2: Flow Cytometry for Quantification of Protein Carbonylation

This protocol is adapted from a method using the similar compound fluorescein-5-thiosemicarbazide (FTC) and is suitable for quantifying total protein carbonylation in a cell population.

Materials:

-

This compound (e.g., 10 mM stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Preparation: Harvest cells (both adherent and suspension) and wash twice with cold PBS. Adjust the cell concentration to 1 x 10^6 cells/mL in PBS.

-

Fixation: While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to 1 mL of cell suspension. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 1 mL of a working solution of this compound (e.g., 50-200 µM in PBS). Incubate for 1-2 hours at room temperature in the dark.

-

Washing: Wash the cells twice with flow cytometry staining buffer.

-

Analysis: Resuspend the cells in 500 µL of flow cytometry staining buffer and analyze on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm bandpass).

Conclusion

This compound is a robust and specific probe for the detection of protein carbonylation in cell biology research. Its application in fluorescence microscopy and flow cytometry provides researchers with powerful tools to investigate the role of oxidative stress in various physiological and pathological processes. The protocols provided in this guide offer a starting point for the successful implementation of this compound in the laboratory. As with any technique, optimization of staining conditions for specific cell types and experimental setups is recommended for achieving the best results.

References

- 1. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluorescein Hydrazide for the Detection of Reactive Oxygen Species (ROS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules and mediators of oxidative stress implicated in a multitude of physiological and pathological processes. Accurate and sensitive detection of ROS is paramount for advancing our understanding of cellular biology and for the development of novel therapeutics. Fluorescein hydrazide has emerged as a versatile fluorescent probe, primarily recognized for its application in metal ion detection. However, its utility extends to the detection of ROS, offering a potential tool for researchers in various fields. This technical guide provides a comprehensive overview of this compound, focusing on its core principles, chemical mechanisms, and practical applications in ROS detection. We present a detailed examination of its reaction with various ROS, summarize key quantitative data, and provide explicit experimental protocols for its use in cellular assays. Furthermore, this guide includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical implementation of this probe in a research setting.

Introduction to this compound

This compound is a derivative of the widely used fluorescent dye, fluorescein. Structurally, it is characterized by the presence of a hydrazide group (-CONHNH2), which plays a crucial role in its detection mechanisms. While extensively studied as a "turn-on" fluorescent probe for heavy metal ions like mercury (Hg²⁺) and copper (Cu²⁺), its reactivity with oxidizing species forms the basis of its application in ROS detection.[1] The core principle lies in the oxidation of the non-fluorescent or weakly fluorescent this compound to a highly fluorescent product, enabling the quantification of ROS levels.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄N₂O₄ | [1] |

| CAS Number | 78044-20-9 | [1] |

| Excitation Wavelength (oxidized form) | ~488 - 508 nm | [1] |

| Emission Wavelength (oxidized form) | ~523 - 531 nm | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Mechanism of ROS Detection

The utility of this compound as a ROS probe is predicated on its oxidation by various reactive oxygen species. This oxidation leads to a significant increase in fluorescence, which can be measured to quantify ROS levels. While the precise mechanisms with all ROS are not exhaustively detailed in the literature, the general principle involves the conversion of the hydrazide moiety.

It is important to note that, similar to other ROS probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), this compound may not be specific to a single ROS and can be oxidized by a variety of species, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[2][3]

Reaction with Hydrogen Peroxide (H₂O₂)

Reaction with Other Reactive Oxygen Species

This compound is also expected to react with other highly reactive oxygen species such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). The hydrazide group is susceptible to oxidation by these potent oxidants, resulting in a fluorescent signal. The selectivity of this compound for different ROS is an area that requires further investigation to enable more precise interpretation of experimental results.[4]

digraph "ROS Detection Mechanism" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

edge [fontname="Arial", fontsize=9, color="#34A853"];

FH [label="this compound (Non-fluorescent)", fillcolor="#FBBC05", fontcolor="#202124"];

ROS [label="Reactive Oxygen Species (ROS)\n(e.g., H₂O₂, •OH, ONOO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Oxidized_FH [label="Oxidized Fluorescein Derivative (Highly Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

FH -> Oxidized_FH [label="Oxidation"];

ROS -> Oxidized_FH;

}

Caption: Experimental workflow for intracellular ROS detection using fluorescence microscopy.

Intracellular ROS Detection using Flow Cytometry

This protocol is adapted from general methods for other ROS-sensitive dyes.[2][5]

-

Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.

-

Cell Loading:

-

Resuspend the cells in serum-free medium or HBSS containing 1-10 µM this compound.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with warm HBSS or PBS.

-

Induction of Oxidative Stress (Optional):

-

Resuspend the cells in fresh medium and treat with the ROS-inducing agent of choice. Include appropriate controls.

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1% FBS).

-

Analyze the cells on a flow cytometer equipped with a blue laser (488 nm).

-

Detect the fluorescence signal in the green channel (e.g., FITC or GFP channel, typically around 530/30 nm).

-

Collect data for a sufficient number of events for statistical analysis.

-

Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) or the percentage of fluorescently positive cells in each sample.

Application in Signaling Pathway Analysis

ROS are integral components of various cellular signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.[6] this compound can be employed as a tool to investigate the role of ROS in these pathways. For instance, researchers can use this probe to assess changes in intracellular ROS levels in response to the activation or inhibition of specific signaling cascades. By correlating the fluorescence signal with the activation status of key signaling proteins (e.g., through western blotting or other molecular biology techniques), it is possible to elucidate the role of ROS as second messengers.

```dot

digraph "ROS Signaling Pathway" {

graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

edge [fontname="Arial", fontsize=9, color="#34A853"];

Stimulus [label="External/Internal Stimulus\n(e.g., Growth Factor, Cytokine, Stress)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ROS_Source [label="ROS Generating Enzyme\n(e.g., NADPH Oxidase)", fillcolor="#FBBC05", fontcolor="#202124"];

ROS_Signal [label="Increased Intracellular ROS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Signaling_Target [label="Downstream Signaling Target\n(e.g., Kinase, Transcription Factor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cellular_Response [label="Cellular Response\n(e.g., Proliferation, Apoptosis, Inflammation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

FH_Detection [label="this compound\n(ROS Detection)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Stimulus -> ROS_Source;

ROS_Source -> ROS_Signal;

ROS_Signal -> Signaling_Target;

Signaling_Target -> Cellular_Response;

ROS_Signal -> FH_Detection [style=dashed, arrowhead=none];

}

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How do you determine the selectivity of your ROS dyes? | AAT Bioquest [aatbio.com]

- 5. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress in the eye and its role in the pathophysiology of ocular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescent Labeling with Fluorescein Hydrazide: A Technical Guide for Researchers

An in-depth exploration of the principles, protocols, and applications of fluorescein hydrazide in biological and drug discovery research.

Introduction

This compound is a versatile and widely utilized fluorescent probe in cellular biology, biochemistry, and drug development. As a derivative of the highly fluorescent molecule fluorescein, it possesses favorable photophysical properties, including intense green fluorescence. Its key feature is the hydrazide functional group (-NHNH2), which enables the specific labeling of molecules containing aldehyde or ketone moieties. This technical guide provides a comprehensive overview of the core principles of fluorescent labeling using this compound, detailed experimental protocols, and its applications in modern research, particularly in the realm of drug discovery.

Core Principles of this compound Labeling

The primary mechanism of action for this compound as a labeling reagent is its reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This reaction is particularly useful for labeling glycans, as the vicinal diols in sugar residues can be readily oxidized to generate aldehydes using a mild oxidizing agent like sodium periodate. This site-specific labeling strategy is advantageous for studying glycoproteins, including antibodies, as the modification occurs on the carbohydrate portion, often distal to the antigen-binding site, thus preserving biological activity.

This compound exists in a non-fluorescent spirolactam form in its native state. The reaction with aldehydes or ketones, or chelation with certain metal ions, can trigger a structural change to an open, highly fluorescent form, a mechanism often referred to as "turn-on" fluorescence.[2] This property is beneficial for reducing background noise and enhancing signal detection in various assays.

Quantitative Data

A thorough understanding of the photophysical properties of a fluorophore is critical for quantitative applications. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆N₂O₄ | [3] |

| Molecular Weight | 348.4 g/mol | [3] |

| Excitation Maximum (λex) | ~495 nm | [1] |

| Emission Maximum (λem) | ~515 nm | [1] |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ (for fluorescein) | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.93 (for fluorescein) | [4] |

Note: The molar extinction coefficient and quantum yield are for the parent molecule, fluorescein, and can be used as a close approximation for this compound.

Experimental Protocols

Protocol 1: Labeling of Glycoproteins (e.g., Antibodies)

This protocol describes the labeling of glycoproteins by first oxidizing the carbohydrate moieties to generate aldehydes, followed by reaction with this compound.

Materials:

-

Glycoprotein (e.g., antibody) solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)

-

Ethylene glycol

-

This compound solution (50 mM in DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Oxidation of Glycoprotein:

-

To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared sodium periodate solution.

-

Incubate the mixture for 30-60 minutes at room temperature in the dark with gentle shaking.

-

Stop the reaction by adding 30 µL of ethylene glycol and incubate for 10 minutes.

-

-

Purification of Oxidized Glycoprotein:

-

Remove excess periodate and byproducts by desalting the solution using a size-exclusion chromatography column equilibrated with 0.1 M sodium acetate buffer, pH 5.5.

-

-

Labeling with this compound:

-

To the purified, oxidized glycoprotein solution, add 200 µL of the this compound solution.

-

Incubate for 2 hours at room temperature in the dark with gentle rotation.

-

-

Purification of the Labeled Glycoprotein:

-

Purify the fluorescein-labeled glycoprotein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the labeled protein, which can be identified by their yellow-green color and by measuring absorbance at 280 nm (protein) and 495 nm (fluorescein).

-

Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibitors (Conceptual)

This protocol outlines a conceptual high-throughput screening assay to identify inhibitors of a glycosidase enzyme using a this compound-labeled substrate.

Principle: A substrate is synthesized with a terminal sugar that can be oxidized to an aldehyde and labeled with this compound. Cleavage of this sugar by the glycosidase results in a decrease in the fluorescence signal of the labeled product.

Materials:

-

Glycosidase enzyme

-

This compound-labeled substrate

-

Assay buffer (optimized for enzyme activity)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

384-well microplates (black, low-binding)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Assay Setup:

-

In a 384-well plate, add a small volume (e.g., 1 µL) of each test compound solution to individual wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Add the glycosidase enzyme solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Initiation of Reaction:

-

Add the this compound-labeled substrate solution to all wells to initiate the enzymatic reaction.

-

-

Signal Detection:

-

Measure the fluorescence intensity (excitation ~495 nm, emission ~515 nm) at multiple time points or at a fixed endpoint.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each well.

-

Wells containing effective inhibitors will show a significantly lower rate of fluorescence decrease compared to the negative controls.

-

Determine the percent inhibition for each compound and identify hits for further validation.

-

Visualizations

Experimental Workflow: Glycoprotein Labeling

Caption: Workflow for labeling glycoproteins with this compound.

Signaling Pathway: Monitoring Drug Uptake via Glycoprotein Targeting

This compound can be used to label glycoproteins that are ligands for cell surface receptors. The uptake of these labeled glycoproteins can then be monitored to study receptor-mediated endocytosis pathways, a crucial mechanism for targeted drug delivery.

Caption: Monitoring drug uptake via a fluorescein-labeled glycoprotein carrier.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.

-

High-Throughput Screening (HTS): As outlined in the conceptual protocol, this compound-labeled substrates can be employed in HTS campaigns to identify enzyme inhibitors.[5][6] The "turn-on" or "turn-off" fluorescence upon substrate modification provides a robust signal for automated screening of large compound libraries.[5]

-

Fluorescence Polarization (FP) Immunoassays: FP is a powerful technique for studying molecular interactions in solution.[7][8] In a competitive immunoassay, a this compound-labeled antigen competes with an unlabeled antigen for binding to a specific antibody.[4][7] The change in fluorescence polarization upon binding can be used to quantify the concentration of the unlabeled antigen, making it a valuable tool for diagnostics and pharmacokinetic studies.[7]

-

Monitoring Drug Uptake and Delivery: By labeling drug delivery vehicles, such as glycoproteins or nanoparticles, with this compound, researchers can visualize and quantify their uptake into cells.[9][10] This is crucial for evaluating the efficiency of targeted drug delivery systems and understanding the mechanisms of cellular entry.[9]

Conclusion

This compound is a powerful and versatile fluorescent probe with broad applications in biological research and drug development. Its ability to specifically label aldehydes and ketones, combined with its excellent photophysical properties, makes it an indispensable tool for studying glycoproteins, developing high-throughput screening assays, and monitoring drug delivery. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their research endeavors.

References

- 1. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]

- 2. This compound | 109653-47-6 | Benchchem [benchchem.com]

- 3. This compound | C20H16N2O4 | CID 194828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Imaging as a Tool in Preclinical Evaluation of Polymer-Based Nano-DDS Systems Intended for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein Hydrazide Powder: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein hydrazide is a fluorescent probe widely utilized in biomedical research for the detection and quantification of various analytes, most notably protein carbonyls (a marker of oxidative stress) and certain metal ions. Its utility stems from the reactive hydrazide group, which can covalently bind to aldehydes and ketones, and its inherent fluorescence, which allows for sensitive detection. This technical guide provides an in-depth overview of the safety, handling, and experimental applications of this compound powder, with a focus on providing practical information for laboratory personnel.

Safety and Handling

Hazard Identification

Based on the data for fluorescein, the primary hazards associated with this compound powder are:

-

Eye Irritation: May cause serious eye irritation.[1]

-

Skin Irritation: May cause mild skin irritation.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

To ensure safe handling of this compound powder, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex).

-

Respiratory Protection: A NIOSH-approved respirator is recommended when handling large quantities or when adequate ventilation is not available to minimize dust inhalation.

-

Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.

-

Avoid generating dust.

-

Ground all equipment when handling large quantities of powder to prevent static electricity buildup.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[2]

-

Protect from light and moisture.

-

Store away from strong oxidizing agents.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₄N₂O₄ | [2] |

| Molecular Weight | 346.34 g/mol | [2] |

| Appearance | Orange to red-orange crystalline powder | |

| Excitation Maximum (λex) | ~495 nm | [3] |

| Emission Maximum (λem) | ~515 nm | [3] |

| Solubility | Soluble in DMSO and DMF | [2] |

Toxicological Information

| Metric | Value | Species | Route | Reference |

| LD50 (Oral) | 6721 mg/kg | Rat | Oral | |

| Eye Irritation | Causes serious eye irritation | [1] | ||

| Skin Irritation | May cause mild skin irritation | |||

| Sensitization | Allergic reactions are rare but have been reported with intravenous use of fluorescein.[4][5] |

Experimental Protocols

This compound is a versatile reagent for fluorescently labeling molecules containing aldehyde or ketone groups.

Detection of Protein Carbonyls

This protocol outlines the general steps for detecting carbonylated proteins, a marker of oxidative stress, using this compound.

Materials:

-

Protein sample

-

This compound solution (e.g., 10 mM in DMSO)

-

Phosphate buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Acetone

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Sample Preparation: Prepare protein extracts from cells or tissues of interest. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

-

Derivatization:

-

To your protein sample, add this compound to a final concentration of 1-10 mM.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

-

-